REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.P(Br)(Br)[Br:13].[OH-].[Na+]>C1(C)C=CC=CC=1.CN(C=O)C>[Br:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
toluene DMF
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 min at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was capped with a septum
|
Type
|
ADDITION
|
Details
|
was added by syringe
|
Type
|
CUSTOM
|
Details
|
The septum cap
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |